molecular formula C19H18O8 B600337 5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone CAS No. 206358-02-3

5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone

Cat. No. B600337
CAS RN: 206358-02-3
M. Wt: 374.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone is a natural product found in Psiadia punctulata and Gardenia thailandica with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis and structural analysis of 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone and similar compounds have been a subject of interest in phytochemistry. For instance, Horie et al. (1988) synthesized several dimethoxyflavones, including compounds closely related to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, and clarified their properties using UV and NMR spectral data (Horie et al., 1988).

Natural Occurrence and Isolation

  • Flavones, including 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, have been isolated from various plants, such as Psiadia punctulata, as reported by Juma et al. (2001). This demonstrates the compound's presence in nature and its potential for extraction from plant sources (Juma et al., 2001).

Biotransformation and Metabolism

  • The metabolism and biotransformation of polymethoxyflavones like 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone have been studied, particularly in the context of human gut bacteria. For example, Kim et al. (2014) investigated how polymethoxyflavones are metabolized by human intestinal bacterium, leading to the production of various demethylated metabolites, which could have different biological activities (Kim et al., 2014).

Potential Biological Activities

  • Some studies have explored the biological activities of compounds structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone. For instance, Kongkum et al. (2012) isolated flavones from Gardenia carinata, demonstrating activities like DNA topoisomerase IIα inhibition and anti-HIV-1 properties (Kongkum et al., 2012).

Antitumor Potential

  • Research on flavones structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone has indicated potential antitumor activities. For example, Seo et al. (2003) isolated flavones from Artemisia argyi, which exhibited inhibitory activities against tumor cell lines and neovascularization (Seo et al., 2003).

properties

CAS RN

206358-02-3

Molecular Formula

C19H18O8

Molecular Weight

374.34

IUPAC Name

5,7-dihydroxy-2-(2,3,4,5-tetramethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-15-7-10(17(24-2)19(26-4)18(15)25-3)13-8-12(22)16-11(21)5-9(20)6-14(16)27-13/h5-8,20-21H,1-4H3

SMILES

COC1=C(C(=C(C(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)OC

synonyms

2'-Methoxytricin-4'-methylether;  5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone

Origin of Product

United States

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